molecular formula C18H21N3O2 B11368226 5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11368226
M. Wt: 311.4 g/mol
InChI Key: IJSIMXFYANEECO-UHFFFAOYSA-N
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Description

5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a methoxyphenyl group, which is known to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of o-phenylenediamine with various aromatic aldehydes. This reaction requires specific conditions, such as the presence of a catalyst or hard autooxidation conditions . The Schiff base reduction route is also commonly employed, where sodium borohydride (NaBH4) is used as a reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: NaBH4 and LiAlH4 are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazoles and their derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various conditions, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. It primarily acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its unique combination of a methoxyphenyl group and a benzodiazole core. This structure enhances its pharmacological properties, making it more effective as an enzyme inhibitor compared to similar compounds .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

5-[[(4-methoxyphenyl)methylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C18H21N3O2/c1-20-16-9-6-14(10-17(16)21(2)18(20)22)12-19-11-13-4-7-15(23-3)8-5-13/h4-10,19H,11-12H2,1-3H3

InChI Key

IJSIMXFYANEECO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=C(C=C3)OC)N(C1=O)C

Origin of Product

United States

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